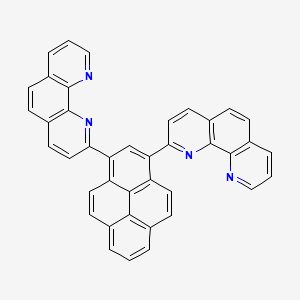
1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, linked to two phenanthroline units. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of coordination chemistry, photophysics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- typically involves the reaction of 1,10-phenanthroline with a pyrene derivative under specific conditions. One common method involves the use of a coupling reaction where the pyrene derivative is functionalized with reactive groups such as halides or boronic acids, which then react with 1,10-phenanthroline in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline units can undergo substitution reactions where hydrogen atoms are replaced by other functional groups such as halides, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated phenanthroline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline units. This coordination can lead to the formation of stable complexes that exhibit unique photophysical and electrochemical properties. In biological systems, the compound can intercalate with DNA, disrupting its structure and inhibiting the activity of enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A simpler derivative without the pyrene moiety, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with a different structure.
Phenanthrene: The parent hydrocarbon of 1,10-phenanthroline, lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- is unique due to the presence of the pyrene moiety, which imparts additional photophysical properties such as fluorescence. This makes it particularly useful in applications requiring light absorption and emission, such as in the development of OLEDs and other photonic devices .
Propriétés
Numéro CAS |
646034-87-9 |
|---|---|
Formule moléculaire |
C40H22N4 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
2-[3-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline |
InChI |
InChI=1S/C40H22N4/c1-4-23-12-16-29-31(33-18-14-27-10-8-25-6-2-20-41-37(25)39(27)43-33)22-32(30-17-13-24(5-1)35(23)36(29)30)34-19-15-28-11-9-26-7-3-21-42-38(26)40(28)44-34/h1-22H |
Clé InChI |
IDBJYOOPXIIMNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5)C8=NC9=C(C=CC1=C9N=CC=C1)C=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



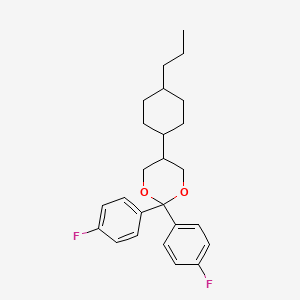
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
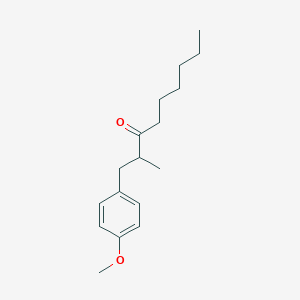
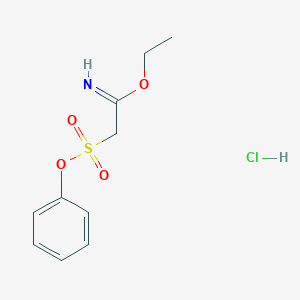
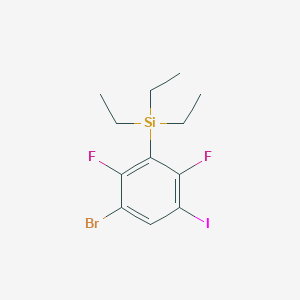
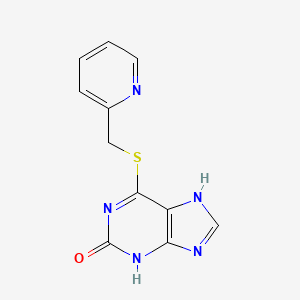
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
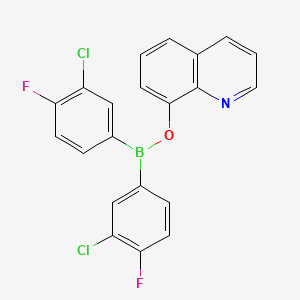
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
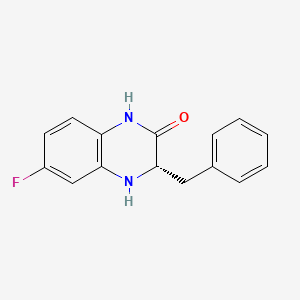
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
